7-Chloro-1,6-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-4-7-6(5-11-8)2-1-3-10-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYYMFMRGZRUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2N=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 7 Chloro 1,6 Naphthyridine and Its Derivatives
Strategies for Constructing the 1,6-Naphthyridine (B1220473) Core
The construction of the bicyclic 1,6-naphthyridine core is the foundational step in the synthesis of 7-Chloro-1,6-naphthyridine and its derivatives. Several synthetic strategies have been employed, each offering distinct advantages in terms of substrate scope, efficiency, and the potential for substitution patterns.
Cyclization Reactions in Naphthyridine Synthesis
Cyclization reactions are central to the formation of the 1,6-naphthyridine ring system. These methods typically involve the formation of the second pyridine (B92270) ring onto a pre-existing, appropriately substituted pyridine ring.
The Friedlander condensation is a classical and widely utilized method for the synthesis of quinolines and related heterocyclic systems, including naphthyridines. nih.govresearchgate.nettsijournals.comrsc.org This approach involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, ester, or nitrile. nih.govresearchgate.net The reaction proceeds via an initial aldol-type condensation followed by cyclodehydration to form the new heterocyclic ring. acs.org For the synthesis of 1,6-naphthyridines, a 4-aminonicotinaldehyde or a related 4-aminopyridine derivative serves as the key starting material. researchgate.netacs.org
A notable example involves the BF3·Et2O-mediated Friedländer annulation between anthranilonitrile and 4-oxo-7-chloro-1,2,3,4-tetrahydroquinoline, which constructs the benzo acs.orgnih.govnaphthyridin-4-amine scaffold. nih.gov Although effective, this particular reaction was reported with a modest yield of 21%. nih.gov Modifications of the Friedlander reaction, such as performing the condensation under microwave irradiation in solvent-free conditions with a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), have been developed to improve efficiency and align with green chemistry principles. tsijournals.com
A more recent and innovative approach to constructing the 1,6-naphthyridine core involves a tandem nitrile hydration and cyclization sequence. acs.orgnih.gov This method is particularly useful for accessing highly substituted 1,6-naphthyridine-5,7-diones. acs.orgnih.gov The synthesis begins with a 2-cyanoalkyl nicotinic ester, which is subjected to nitrile hydration conditions. acs.org Traditional methods using strong acids or bases can be incompatible with sensitive functional groups. acs.org To overcome this, platinum-based catalysts, such as the Ghaffar–Parkins catalyst, have been employed to facilitate nitrile hydration under neutral, aqueous conditions. acs.org
Following the hydration of the nitrile to an amide, the cyclization onto the pendant ester is induced in the same pot by the addition of a base like DBU. acs.org This one-pot procedure offers a mild and efficient route to the 1,6-naphthyridine-5,7-dione scaffold, which can then be further functionalized. acs.org
One-pot multi-component reactions represent a highly efficient strategy for the synthesis of complex heterocyclic systems, including naphthyridine derivatives. nih.govnih.govscite.aimdpi.com These reactions combine multiple starting materials in a single reaction vessel to form the final product in a sequential manner, avoiding the need for isolation of intermediates. nih.gov This approach is atom-economical and can significantly reduce reaction times and waste generation. nih.gov
For example, a one-pot method for preparing 1,8-naphthyridine derivatives has been reported involving the dimetalation of an N-2-pyridylpivalamide or tert-butylcarbamate followed by reaction with a β-dimethylamino or β-alkoxyacrolein derivative. This strategy has also been noted as applicable to the synthesis of 1,6-naphthyridines. researchgate.net Another example is the synthesis of benzo[c]pyrazolo nih.govepa.govnaphthyridine derivatives through a regioselective multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole. nih.gov
Reductive amination followed by intramolecular cyclization provides another pathway to construct heterocyclic cores. This strategy typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced and cyclized in a subsequent step. While specific examples for the direct synthesis of the core this compound via this method are not detailed in the provided context, the principles of reductive amination are well-established in heterocyclic synthesis. organic-chemistry.org This approach offers a versatile means to introduce diversity into the final molecule by varying the amine and carbonyl components.
Heteroaryl Ditriflate Intermediates in 1,6-Naphthyridine Diversification
A powerful and modern strategy for the rapid diversification of the 1,6-naphthyridine scaffold involves the use of heteroaryl ditriflate intermediates. acs.orgnih.gov This method begins with the synthesis of 1,6-naphthyridine-5,7-diones, which are then converted to the corresponding 1,6-naphthyridine-5,7-ditriflates. acs.orgnih.gov These ditriflates are bench-stable yet highly reactive intermediates that can undergo one-pot difunctionalization reactions. acs.orgnih.gov
The triflate groups at the C5 and C7 positions act as excellent leaving groups, allowing for regioselective substitution with a variety of nucleophiles. acs.org For instance, the C5-triflate can be selectively substituted with an amine nucleophile, followed by a subsequent coupling reaction at the C7 position with a different nucleophile in a one-pot fashion. acs.org This approach allows for the rapid generation of diverse, drug-like products. acs.orgnih.gov The C7-triflate can also be converted to a chloro group by heating with anhydrous HCl, providing a direct route to this compound derivatives. acs.org
This strategy has been shown to be highly versatile, with the C7-triflate participating in various C-C and C-N bond-forming reactions, including Suzuki and Negishi cross-couplings, cyanation, and Buchwald-Hartwig amination. acs.org
Grignard Reagent-Mediated Syntheses for Substituted 1,6-Naphthyridinones
A robust and scalable method for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed utilizing Grignard reagents. nih.govnih.govresearchgate.net This approach involves the addition of various Grignard reagents to 4-amino-2-chloronicotinonitrile, followed by a sequence of acidolysis and cyclocondensation. nih.govnih.gov This strategy allows for the synthesis of a wide array of 1,6-naphthyridin-4-one derivatives in moderate to good yields. nih.govnih.gov The applicability of this synthetic route has been successfully demonstrated on a 100-gram scale, highlighting its potential for large-scale production in preclinical development. nih.govnih.govresearchgate.net
The process begins with the reaction of 4-amino-2-chloronicotinonitrile with a Grignard reagent in ether. researchgate.net An acidolysis step using a mixture of HCl, water, and ethanol then follows this. researchgate.net The scope of the Grignard reagents that can be used in this synthesis is broad, allowing for the introduction of various substituents at the 3-position of the 1,6-naphthyridin-4-one scaffold. nih.govresearchgate.net
Scope of Grignard Reagents in the Synthesis of 1,6-Naphthyridin-4-one Derivatives nih.govresearchgate.net
| Entry | Grignard Reagent (R-MgX) | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Fluorobenzylmagnesium chloride | 5-Chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4-one | 75 |
| 2 | Benzylmagnesium chloride | 5-Chloro-3-phenyl-1,6-naphthyridin-4-one | 72 |
| 3 | 4-Methoxybenzylmagnesium chloride | 5-Chloro-3-(4-methoxyphenyl)-1,6-naphthyridin-4-one | 78 |
| 4 | Ethylmagnesium bromide | 5-Chloro-3-ethyl-1,6-naphthyridin-4-one | 65 |
| 5 | n-Propylmagnesium bromide | 5-Chloro-3-(n-propyl)-1,6-naphthyridin-4-one | 68 |
Asymmetric Synthesis of Tetrahydro-1,6-Naphthyridine Scaffolds
The synthesis of tetrahydro-1,6-naphthyridines has been an underdeveloped area despite their importance as scaffolds for biologically active molecules. nih.govacs.org A highly efficient asymmetric synthesis for the chiral tetrahydronaphthyridine core has been developed, representing the first reported enantioselective synthesis of this ring system. nih.govacs.orgnih.gov
This novel synthetic route features several key transformations:
Heck-type Vinylation : An atom-economical protocol for the Heck-type vinylation of a chloropyridine using ethylene gas. nih.govacs.orgnih.gov
Dihydronaphthyridine Formation : An unprecedented one-pot cyclization and amination of a 3-acyl-2-vinylpyridine intermediate mediated by ammonia to directly form the dihydronaphthyridine. nih.govacs.orgnih.gov
Enantioselective Transfer Hydrogenation : A ruthenium-catalyzed enantioselective transfer hydrogenation of the dihydronaphthyridine intermediate to yield the final chiral tetrahydronaphthyridine scaffold. nih.govacs.orgnih.gov
A significant advantage of this synthetic pathway is that it is free of chromatographic purification and distillation processes, making it highly suitable for large-scale manufacturing. nih.govacs.orgnih.gov
Regioselective Introduction of the Chlorine Moiety at the C7 Position
The introduction of a chlorine atom at the C7 position of the 1,6-naphthyridine ring is a critical step in the synthesis of the target compound. This can be achieved through various methods, including direct chlorination of an appropriate precursor or via the substitution of an activated intermediate.
Direct chlorination is a common strategy for introducing chlorine onto heterocyclic rings. In the context of naphthyridines and related structures, this is often achieved by converting a hydroxyl or carbonyl group at the target position into a chloride. For instance, a 1,6-naphthyridin-7(6H)-one can be converted to this compound using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a foundational method for preparing chloro-substituted N-heterocycles, which serve as versatile intermediates for further functionalization.
An alternative to direct chlorination is a two-step process involving the creation of a highly reactive intermediate, such as a triflate, which is subsequently displaced by a chloride ion. A convenient and efficient method has been developed for the synthesis of 1,6-naphthyridine-5,7-diones, which can then be converted into bench-stable but highly reactive 1,6-naphthyridine-5,7-ditriflates. nih.gov These ditriflates serve as excellent electrophiles. nih.gov The triflate group at the C7 position is a superb leaving group, allowing for facile nucleophilic substitution. By treating the 7-triflate-1,6-naphthyridine intermediate with a chloride source, such as lithium chloride, the triflate can be displaced to yield this compound. This method provides a mild and efficient pathway for introducing the chlorine atom.
Derivatization and Functionalization Reactions of this compound
The chlorine atom at the C7 position of this compound is a versatile handle for introducing further molecular complexity. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki Coupling: The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base. wikipedia.orgfishersci.co.uk this compound can serve as the organohalide partner in this reaction. The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgharvard.edu This reaction is widely used to synthesize biaryl compounds and styrenes. wikipedia.org
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its broad scope and high functional group tolerance. wikipedia.orgnih.gov this compound can be effectively coupled with various organozinc reagents (R-Zn-X) to form 7-substituted-1,6-naphthyridines (where R can be alkyl, alkenyl, aryl, etc.). wikipedia.org The use of palladacycle precatalysts with dialkylbiarylphosphine ligands has enabled these reactions to proceed under mild conditions, even at room temperature. nih.gov
Cyanation: The introduction of a nitrile (cyano) group at the C7 position can be achieved through palladium-catalyzed cyanation. This reaction involves the coupling of this compound with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst. The resulting 7-cyano-1,6-naphthyridine is a valuable intermediate, as the nitrile group can be further transformed into other functional groups like carboxylic acids, amines, or amides.
Functionalization Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 7-Aryl/Vinyl-1,6-naphthyridine |
| Negishi Coupling | Organozinc Reagent (R-ZnX) | Pd(dba)₂ + Ligand (e.g., XPhos) | 7-Alkyl/Aryl/Vinyl-1,6-naphthyridine |
| Cyanation | Zinc Cyanide (Zn(CN)₂) | Pd(PPh₃)₄ or Pd₂(dba)₃ + Ligand | 7-Cyano-1,6-naphthyridine |
Heteroatom Substitution Reactions (e.g., Amination, Phosphinylation, Etherification)
Heteroatom substitution reactions are fundamental to the diversification of the this compound core. These reactions involve the replacement of the chlorine atom with other heteroatom-containing functional groups, often facilitated by transition metal catalysis or by leveraging activated precursors like triflates.
Amination: The introduction of nitrogen-based substituents at the C7-position can be achieved through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org While direct amination of this compound is plausible, studies have demonstrated the successful amination of related 7-triflyl-1,6-naphthyridine derivatives. acs.org This suggests a viable pathway for the synthesis of 7-amino-1,6-naphthyridine analogues from the corresponding chloro derivative, potentially through an intermediate triflate. The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. wikipedia.org
Phosphinylation: The formation of a C-P bond at the 7-position of the 1,6-naphthyridine nucleus has been demonstrated through the reaction of a C7-triflate with a phosphine source. acs.org This transformation introduces a phosphinyl group, which can be a valuable functional handle for further modifications or for tuning the electronic properties of the molecule.
Etherification: The synthesis of 7-alkoxy-1,6-naphthyridine derivatives can be accomplished via etherification reactions. This typically involves the reaction of this compound with an alkoxide nucleophile. Similar to other heteroatom substitutions, this process has been shown to proceed well on C7-triflates of the 1,6-naphthyridine scaffold, indicating a feasible route from the chloro-substituted precursor. acs.org
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Buchwald Amination | Pd catalyst, ligand, base, amine | 7-Amino-1,6-naphthyridine derivative | acs.org |
| Phosphinylation | Phosphine source | 7-Phosphinyl-1,6-naphthyridine derivative | acs.org |
| Etherification | Alkoxide | 7-Alkoxy-1,6-naphthyridine derivative | acs.org |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Naphthyridine Cores
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of halogenated naphthyridines. chemistrysteps.commasterorganicchemistry.com The electron-deficient nature of the pyridine rings in the naphthyridine system facilitates the attack of nucleophiles, particularly when electron-withdrawing groups are present. chemistrysteps.com In the case of this compound, the nitrogen atom at position 6 acts as an activating group, making the C7-position susceptible to nucleophilic attack.
The SNAr mechanism typically proceeds through a two-step addition-elimination sequence. chemistrysteps.com A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com In the subsequent step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the ring is restored. chemistrysteps.com
A wide range of nucleophiles can be employed in SNAr reactions with halogenated naphthyridines, including amines, alkoxides, and thiolates, leading to the corresponding substituted derivatives. For instance, the reaction of a 7-halo-1,6-naphthyridine with an alkylamine can provide a route to more complex 7-substituted derivatives.
| Nucleophile | Product |
| R-NH₂ | 7-Alkylamino-1,6-naphthyridine |
| R-O⁻ | 7-Alkoxy-1,6-naphthyridine |
| R-S⁻ | 7-Alkylthio-1,6-naphthyridine |
Oxidative Transformations
Oxidative transformations of the 1,6-naphthyridine ring system can lead to the introduction of new functional groups or the formation of N-oxides. The synthesis of 1,6-naphthyridine-N-oxide has been achieved through refinements of the Skraup reaction using 4-aminopyridine-N-oxide as a starting material. acs.org The resulting N-oxide can then be reduced to the free base. acs.org This indicates that the nitrogen atoms in the 1,6-naphthyridine core are susceptible to oxidation.
Metabolic studies of 2,8-disubstituted-1,6-naphthyridines have shown that oxidation can occur on the naphthyridine ring, for example, leading to the formation of a C5-hydroxy derivative. While this was identified as a metabolite, it points to the potential for directed chemical oxidation at this position.
Reduction Strategies for Saturated Derivatives
The reduction of the 1,6-naphthyridine ring system provides access to its saturated and partially saturated derivatives, such as tetrahydro- and decahydro-1,6-naphthyridines. These saturated scaffolds are of interest due to their three-dimensional structures.
Catalytic hydrogenation is a common method for the reduction of the 1,6-naphthyridine core. The use of palladium on charcoal in ethanol has been shown to yield the corresponding 1,2,3,4-tetrahydro-1,6-naphthyridine. rsc.org For a more complete reduction to the decahydro-1,6-naphthyridine, more forcing conditions, such as the use of sodium and ethanol, have been employed. rsc.org
Furthermore, asymmetric reduction of a dihydronaphthyridine intermediate has been achieved using a ruthenium-catalyzed enantioselective transfer hydrogenation, leading to the formation of a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine. nih.govacs.org This highlights the potential for stereoselective synthesis of saturated 1,6-naphthyridine derivatives.
| Reduction Method | Product | Reference |
| Catalytic Hydrogenation (Pd/C, EtOH) | 1,2,3,4-Tetrahydro-1,6-naphthyridine | rsc.org |
| Sodium and Ethanol | Decahydro-1,6-naphthyridine | rsc.org |
| Asymmetric Transfer Hydrogenation (Ru-catalyst) | Chiral 5,6,7,8-Tetrahydro-1,6-naphthyridine | nih.govacs.org |
It is important to note that during the catalytic hydrogenation of chlorinated aromatic compounds, dechlorination can be a competing side reaction. google.com Careful selection of the catalyst and reaction conditions is therefore crucial to preserve the chloro-substituent if desired.
Reactivity with Activated Alkynes
The reaction of nitrogen-containing heterocycles with activated alkynes, such as those bearing electron-withdrawing groups, can lead to a variety of interesting and complex molecular scaffolds through cycloaddition or other pathways. wiley-vch.denih.gov Studies on the reactivity of 10-chloro-tetrahydrobenzo[b] wikipedia.orgrsc.orgnaphthyridines, a related fused system, have shown that these compounds can react with activated alkynes. nih.govmdpi.com The outcome of these reactions is dependent on the substituents present on the naphthyridine ring. For instance, the presence of an electron-withdrawing group at the C-8 position was found to be necessary for the reaction to proceed. nih.govmdpi.com
While the direct reaction of this compound with activated alkynes is not extensively detailed in the provided context, the reactivity of the related tetrahydrobenzo[b] wikipedia.orgrsc.orgnaphthyridine system suggests that such transformations could be a viable route for the synthesis of more complex, fused heterocyclic systems derived from this compound.
Advanced Spectroscopic and Structural Characterization of 7 Chloro 1,6 Naphthyridine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 7-chloro-1,6-naphthyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous assignment of the molecular skeleton and substituent positions.
In ¹H NMR analysis of 7-chloro-1,6-naphthyridin-2(1H)-one, a distinct singlet has been observed between δ 8.2–8.4 ppm, corresponding to the C-H proton on the naphthyridine core. For more complex analogues, such as substituted benzo[b] synblock.comnaphthyridines, the spectra reveal more intricate patterns. For example, in 2-methyl-8-nitro-10-chloro-1,2,3,4-tetrahydrobenzo[b] synblock.comnaphthyridine, the aromatic protons appear as distinct doublets and double-doublets at δ 9.10, 8.43, and 8.09 ppm, while the aliphatic protons on the tetrahydro ring and the methyl group resonate upfield. mdpi.com The fluorine atom in compounds like 3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine (B7963424) induces a characteristic deshielding of adjacent protons, with observed coupling constants (J₃-F) in the range of 12–15 Hz. vulcanchem.com
¹³C NMR spectroscopy complements proton data by mapping the carbon framework. The electronegativity of substituents significantly influences the chemical shifts; for instance, the carbon attached to a fluorine atom in a 3-fluoro-tetrahydro-1,6-naphthyridine derivative appears downfield at approximately 150 ppm. vulcanchem.com In studies of 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] synblock.comnaphthyridine, a full assignment of the 19 distinct carbon signals confirmed the proposed structure. mdpi.com The analysis of ¹³C NMR spectra is also crucial for studying tautomeric forms, such as the enol-lactam equilibrium in hydroxy-naphthyridine derivatives. researchgate.net
Table 1: Selected ¹H and ¹³C NMR Data for this compound Analogues Data is presented for representative analogues to illustrate typical chemical shifts.
| Compound | Spectroscopy Type | Solvent | Key Chemical Shifts (δ ppm) | Source |
|---|---|---|---|---|
| 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] synblock.comnaphthyridine | ¹³C NMR | CDCl₃ | 157.4, 147.5, 139.9, 138.1, 129.9, 129.4, 129.1, 128.8, 127.7, 127.1, 127.0, 125.4, 123.9, 62.8, 54.5, 49.9, 34.0 | mdpi.com |
| 2-methyl-8-nitro-10-chloro-1,2,3,4-tetrahydrobenzo[b] synblock.comnaphthyridine | ¹H NMR | CDCl₃ | 9.10 (d, J=2.5 Hz), 8.43 (dd, J=9.2, 2.5 Hz), 8.09 (d, J=9.2 Hz), 3.88 (s), 3.31 (t, J=5.9 Hz), 2.92 (t, J=6.0 Hz), 2.61 (s) | mdpi.com |
| 4,5,7-Trichlorobenzo[h] synblock.comnaphthyridine-3-carboxylic acid ethyl ester | ¹H NMR | CDCl₃ | 9.10 (s, 1H), 8.05 (d, 1H), 7.80 (d, 1H), 7.70 (t, 1H), 4.52 (q, 2H), 1.48 (t, 3H) | imedpub.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic properties of this compound analogues.
IR spectroscopy is particularly effective for identifying key functional groups through their characteristic vibrational frequencies. In 7-chloro-1,6-naphthyridin-2(1H)-one, characteristic stretching vibrations are observed for the carbonyl group (C=O) at 1680 cm⁻¹ and the carbon-chlorine bond (C-Cl) at 750 cm⁻¹. For hydroxy-naphthyridine derivatives that exist in a lactam tautomeric form, the IR spectra show a strong C=O absorption band around 1670 cm⁻¹ and a broad band in the 2800-2300 cm⁻¹ region, which indicates a hydrogen-bonded N-H group. cdnsciencepub.com The presence of a cyano group (CN) in precursors or analogues gives rise to a sharp peak around 2215 cm⁻¹. imedpub.com
UV-Vis spectroscopy probes the electronic transitions within the molecule. The parent 2,6-naphthyridine (B1209661) molecule exhibits a short-wave π→π* transition band at 207 nm (log ε 4.79). cdnsciencepub.com The introduction of substituents onto the naphthyridine core can cause a shift in the absorption maxima (bathochromic or hypsochromic shifts), providing insight into the electronic effects of these groups. The photophysical properties of 1,6-naphthyridin-7(6H)-ones have been studied, highlighting their potential as fluorescent scaffolds. mdpi.com
Table 2: Characteristic Infrared (IR) Absorption Frequencies for Naphthyridine Analogues
| Functional Group | Compound Type | Vibrational Frequency (cm⁻¹) | Source |
|---|---|---|---|
| C=O (Amide) | 7-Chloro-1,6-naphthyridin-2(1H)-one | 1680 | |
| C-Cl | 7-Chloro-1,6-naphthyridin-2(1H)-one | 750 | |
| C=O (Lactam) | 3-Bromo-1-hydroxy-4-methyl-2,6-naphthyridine | 1670 | cdnsciencepub.com |
| N-H (Hydrogen Bonded) | 3-Bromo-1-hydroxy-4-methyl-2,6-naphthyridine | 2800-2300 (broad) | cdnsciencepub.com |
| C≡N (Cyano) | Benzo[h] synblock.comnaphthyridine Precursor | 2215 | imedpub.com |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of synthesized this compound analogues. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that allow for the deduction of a unique molecular formula.
For 7-chloro-1,6-naphthyridin-2(1H)-one, the molecular formula is C₈H₅ClN₂O, corresponding to a molecular weight of 180.59 g/mol . chemscene.com In HRMS analysis, this compound would exhibit a molecular ion peak [M+H]⁺ consistent with this theoretical mass. Researchers have successfully used HRMS to validate the structures of various complex analogues. For instance, the calculated mass for the [M+H]⁺ ion of 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] synblock.comnaphthyridine (C₁₉H₁₇ClN₂) was 309.1159, which closely matched the experimentally observed mass of 309.1176. mdpi.com Similarly, the molecular ion [M+H]⁺ for 3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine was observed at m/z 153.0774, aligning with the calculated value of 153.0778. vulcanchem.com This level of accuracy provides definitive evidence for the elemental composition of the target molecule.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Naphthyridine Analogues
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Source |
|---|---|---|---|---|---|
| 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] synblock.comnaphthyridine | C₁₉H₁₇ClN₂ | [M+H]⁺ | 309.1159 | 309.1176 | mdpi.com |
| 10-chloro-1,2,3,4-tetrahydrobenzo[b] synblock.comnaphthyridine | C₁₂H₁₁ClN₂ | [M+H]⁺ | 219.0689 | 219.0683 | mdpi.com |
| Methyl (2E)-3-(10-chloro-3,4-dihydrobenzo[b] synblock.comnaphthyridin-2(1H)-yl)prop-2-enoate | C₁₆H₁₅ClN₂O₂ | [M+H]⁺ | 303.0900 | 303.0911 | mdpi.com |
| 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine | C₈H₉FN₂ | [M+H]⁺ | 153.0778 | 153.0774 | vulcanchem.com |
Single Crystal X-ray Diffraction for Solid-State Structural Determination
While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray diffraction offers the most definitive and unambiguous structural proof in the solid state. This technique determines the precise three-dimensional arrangement of atoms and the stereochemistry of a molecule, confirming connectivity and conformation.
Recrystallization of naphthyridine derivatives from solvents like diethyl ether or ethanol/water mixtures can yield high-purity crystals suitable for X-ray analysis. The structure of an analogue, 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, was confirmed by single-crystal X-ray diffraction. iucr.org The analysis revealed a monoclinic crystal system with space group P 2₁/c and provided exact bond lengths, bond angles, and intermolecular interactions, such as the O—H⋯O hydrogen bonds that link molecules into dimeric aggregates. iucr.org For other complex analogues, X-ray crystallography has been used to confirm the bicyclic structure and the regiochemistry of substituents, showing, for example, that a fluorine atom occupies a planar position to minimize steric hindrance. vulcanchem.com In cases where single crystals are not obtainable, powder X-ray diffraction (PXRD) can be used to characterize the solid form, which is especially important for identifying different crystalline forms (polymorphs) of a compound. google.com
Table 4: Representative Single-Crystal X-ray Diffraction Data for a Naphthyridine Analogue Data for 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇ClN₂O₂ | iucr.org |
| Molecular Weight (Mᵣ) | 210.62 | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P 2₁/c | iucr.org |
| a (Å) | 9.3983 (4) | iucr.org |
| b (Å) | 13.8786 (5) | iucr.org |
| c (Å) | 13.5643 (5) | iucr.org |
| β (°) | 107.663 (3) | iucr.org |
| Volume (ų) | 1685.86 (11) | iucr.org |
| Z (Molecules per unit cell) | 8 | iucr.org |
Computational and Theoretical Investigations of 7 Chloro 1,6 Naphthyridine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 7-chloro-1,6-naphthyridine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting a range of molecular properties. rsc.orgijcce.ac.ir These calculations provide a detailed picture of the molecule's geometry, orbital energies, and electron distribution, which are fundamental to its chemical nature.
Geometry Optimization and Energetic Profiles
The first step in most computational analyses is the optimization of the molecular geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. For naphthyridine derivatives, DFT calculations are used to determine key structural parameters like bond lengths, bond angles, and dihedral angles. rsc.orgresearchgate.net The planarity of the naphthyridine ring system is a significant feature, and calculations can reveal any distortions from planarity caused by substituents.
Energetic profiles, including the total energy of the molecule, are also obtained from these calculations. The stability of different isomers or conformers can be compared based on their total energies, with lower energy values indicating greater stability. rsc.orgnih.gov For instance, in a study of diazanaphthalenes, a high HOMO-LUMO energy gap for 1,8-DAN suggested its stability. nih.gov
Table 1: Representative Optimized Geometric Parameters for Naphthyridine-like Systems
| Parameter | Typical Calculated Value (Å or °) | Significance |
| C-C bond length (aromatic) | 1.39 - 1.42 | Indicates the degree of aromaticity. |
| C-N bond length (aromatic) | 1.32 - 1.37 | Reflects the delocalization of electrons within the heterocyclic ring. |
| C-Cl bond length | ~1.75 | Influences the reactivity of the chloro-substituent. |
| C-N-C bond angle | ~117 - 120 | Defines the geometry of the pyridine (B92270) rings. |
| Dihedral angles | ~0 or ~180 | Confirms the planarity or near-planarity of the ring system. |
Note: The values in this table are generalized from studies on related heterocyclic compounds and serve as expected ranges for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. worldscientific.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
In the case of this compound, the HOMO is expected to be distributed over the π-system of the naphthyridine core, while the LUMO would also be a π* orbital. The presence of the electron-withdrawing chlorine atom and the nitrogen atoms influences the energies of these orbitals. DFT calculations can precisely determine these energies and visualize the spatial distribution of the HOMO and LUMO. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |
| Naphthyridine Derivative A | -6.5 | -2.0 | 4.5 | High stability, low reactivity. |
| Naphthyridine Derivative B | -6.0 | -2.5 | 3.5 | Lower stability, higher reactivity. |
Note: This table provides hypothetical data to illustrate the concept. Actual values for this compound would be obtained from specific DFT calculations.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential and are prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential. tandfonline.com
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms due to their lone pairs of electrons, making them sites for protonation or coordination with metal ions. The hydrogen atoms and the region around the chlorine atom might show positive potential (blue), indicating susceptibility to nucleophilic attack. uni-muenchen.detandfonline.com
Vibrational Frequencies and Spectroscopic Predictions
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. ijcce.ac.irworldscientific.com By comparing the calculated vibrational spectrum with the experimental one, the accuracy of the computational model can be validated, and the various vibrational modes can be assigned to specific molecular motions (e.g., stretching, bending). ijcce.ac.ir For complex molecules, this theoretical assignment is invaluable for interpreting the experimental spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. ijcce.ac.ir
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). researchgate.networldscientific.com TD-DFT calculations can determine the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. rsc.org This information is crucial for understanding the photophysical properties of the molecule. For naphthyridine derivatives, TD-DFT can predict the π-π* transitions that are characteristic of aromatic systems. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. ijcce.ac.irtandfonline.com It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2). tandfonline.com
For this compound, NBO analysis can provide insights into:
Hybridization: The hybridization of each atom in the molecule.
Atomic Charges: The distribution of charge on each atom. researchgate.net
Non-Linear Optical (NLO) Properties Theoretical Prediction
The prediction of non-linear optical (NLO) properties is a key area of research for novel materials in optoelectronics. For naphthyridine derivatives, computational methods like Density Functional Theory (DFT) are employed to calculate key NLO parameters.
Theoretical studies on related naphthyridine systems have demonstrated that the introduction of push-pull chromophores can significantly enhance NLO properties. rsc.org These studies often involve calculating the first-order hyperpolarizability (β), a measure of the second-order NLO response. For instance, DFT and time-dependent DFT (TD-DFT) methods have been used to investigate these parameters. rsc.org Compared to the parent naphthyridine, derivatives often exhibit smaller energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which correlates with higher NLO activity. rsc.org
The computational approach typically involves optimizing the molecular geometry and then calculating the electronic properties. Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net The solvent effects can also be modeled to understand how the environment influences the NLO response. rsc.org
Table 1: Calculated NLO Properties of a Naphthyridine Derivative
| Parameter | Value | Unit |
| Mean Polarizability (α₀) | 32.9752 × 10⁻²⁴ | esu |
| First Hyperpolarizability (β₀) | 47.074 × 10⁻³⁰ | esu |
| Dipole Moment (µ) | 2.472 | D |
This data is for a related (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione derivative and is presented for illustrative purposes. The first hyperpolarizability value suggests potential for NLO applications when compared to standard references like urea. tandfonline.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a ligand like a this compound derivative might interact with a biological target, such as a protein kinase. acs.org
Steric and Electronic Compatibility Assessments
Successful binding of a ligand to a protein target depends on both steric and electronic complementarity. Computational models can assess these factors by analyzing the shape and electronic properties of both the ligand and the protein's binding site.
For example, in the case of 2,8-disubstituted-1,6-naphthyridines binding to CDK8, a cyclin-dependent kinase, docking studies revealed that the naphthyridine scaffold fits into the ATP binding site. acs.org The N-6 nitrogen of the naphthyridine was found to interact with the backbone NH of a key hinge residue, Ala100. acs.org The chlorine substituent at the C7 position of this compound would significantly influence the electronic distribution and steric profile of the molecule, which in turn affects its binding interactions. The electron-withdrawing nature of the chlorine atom can modulate the reactivity and interaction patterns of the naphthyridine ring.
Prediction of Binding Affinities and Interaction Modes
Molecular docking simulations can predict the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), and visualize the specific interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-cation interactions. acs.org
In studies of 1,6-naphthyridine (B1220473) derivatives as CDK8 inhibitors, the C2-amide carbonyl was observed to form a hydrogen bond with Lys52, and a C-8 phenyl substituent engaged in a pi–cation interaction with Arg356. acs.org While specific docking studies for this compound are not detailed in the provided results, the general principles apply. The chlorine atom at the C7 position would likely influence the hydrophobic interactions within the binding pocket. acs.org
Table 2: Example of Predicted Binding Interactions for a 1,6-Naphthyridine Derivative with CDK8
| Ligand Group | Protein Residue | Interaction Type |
| Naphthyridine N-6 | Ala100 | Hydrogen Bond |
| C2-amide carbonyl | Lys52 | Hydrogen Bond |
| C8-phenyl | Arg356 | Pi-cation |
This table illustrates the types of interactions that can be predicted from molecular docking studies, based on findings for a related 2,8-disubstituted-1,6-naphthyridine. acs.org
Regioselectivity and Reaction Mechanism Studies via Computational Methods
Computational methods are invaluable for understanding the regioselectivity and mechanisms of chemical reactions involving this compound. DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the most likely products.
For instance, in electrophilic aromatic substitution reactions, the regioselectivity is governed by the electronic properties of the naphthyridine ring. The RegioSQM method, for example, predicts the most nucleophilic center by calculating the free energies of protonation at different positions. amazonaws.com For this compound, the electron-withdrawing chlorine atom at C7 would deactivate the ring towards electrophilic attack, and its influence on the regioselectivity of various reactions can be computationally modeled.
Studies on the alkylation of related heterocyclic systems have used DFT to determine the total energies of different regioisomers, thereby predicting the most stable and likely product. rsc.org This approach can be applied to predict the outcome of nucleophilic substitution reactions at the C7 position of this compound, where the chlorine acts as a leaving group. Computational analysis can also elucidate the reaction mechanism, for example, by modeling the transition states of the reaction.
Pharmacological Relevance and Biological Activities of 7 Chloro 1,6 Naphthyridine Derivatives
Structure-Activity Relationship (SAR) Studies on the 1,6-Naphthyridine (B1220473) Scaffold
The 1,6-naphthyridine nucleus is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for developing ligands for various biological receptors. nih.gov Extensive Structure-Activity Relationship (SAR) studies have been conducted to understand how chemical modifications at different positions of this scaffold influence biological activity.
Impact of Substituents at N1, C3, C4, C5, C7, and C8 on Activity
The biological activity of 1,6-naphthyridine derivatives is highly dependent on the substitution pattern across the bicyclic system. A review of 1,6-naphthyridin-2(1H)-ones shows a wide diversity of substituents that have been explored at positions N1, C3, C4, C5, C7, and C8. nih.govmdpi.com In many derivatives, a hydrogen atom is the most common substituent, indicating significant potential for further modification. nih.gov
N1 Position: In the context of 1,8-naphthyridine derivatives, a 2'-thiazolyl group at the N1 position has been found to be essential for cytotoxicity. nih.gov
C3 Position: For 1,8-naphthyridines, a carboxy group at the C3 position is considered crucial for eliciting cytotoxicity. nih.gov In certain 1,6-naphthyridine-2,7-diamines, 3-phenyl analogs were found to be non-specific kinase inhibitors, whereas analogs with a 3-(3,5-dimethoxyphenyl) substitution showed high selectivity for FGF receptor kinase. acs.org
C4 Position: The C4 position is also critical for activity. For example, 3D-QSAR studies on some naphthyridine derivatives suggest that a C-4 carbonyl group is important for cytotoxicity in several human cancer cell lines. researchgate.net
C5 and C7 Positions: The substitution pattern at C5 and C7 is particularly critical for Spleen Tyrosine Kinase (SYK) inhibition. nih.gov SAR studies revealed that 5,7-disubstituted nih.govnih.govnaphthyridines are potent SYK inhibitors. nih.govresearchgate.net Specifically, a 7-aryl group, preferably with para-substitution, is necessary for activity. nih.gov This activity is further enhanced by the presence of 5-aminoalkylamino substituents. nih.gov For 1,8-naphthyridines, an aminopyrrolidine functionality at C-7 was found to be important for cytotoxicity. nih.gov
C8 Position: In 1,6-naphthyridin-2(1H)-ones, the C8 position is often unsubstituted. nih.gov However, in the development of CDK8/19 inhibitors, combining a methylpyrazolylphenyl substituent at C-8 with a methyl amide at C-2 of the 1,6-naphthyridine scaffold led to potent activity.
Influence of Chlorine Substitution at C7 on Binding Affinity and Selectivity
The C7 position of the 1,6-naphthyridine scaffold is a key site for modification to modulate binding affinity and selectivity. The introduction of a chlorine atom at this position can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins. While specific studies isolating the effect of a C7-chloro group are not detailed, its presence is a feature in many biologically active derivatives. For instance, in the development of SYK inhibitors, the presence of a 7-aryl group was deemed essential. nih.gov The substitution on this aryl ring, including with halogens like chlorine, can fine-tune the binding affinity. The chlorine atom, being an electron-withdrawing group, can alter the charge distribution of the aromatic system and form halogen bonds or other non-covalent interactions within the binding pocket of a target enzyme, potentially enhancing binding affinity and selectivity. nih.gov
Enzyme Inhibition Studies
Derivatives of the 7-chloro-1,6-naphthyridine scaffold have been investigated for their inhibitory activity against several classes of enzymes, demonstrating their potential as therapeutic agents.
Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)
A series of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines, which are structurally related to the core this compound, have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B). nih.govconsensus.app Several of these derivatives demonstrated potency in the low micromolar range. nih.gov SAR studies on these compounds revealed that a 1-phenylethynyl fragment at the C1 position resulted in a potent MAO-B inhibitor. researchgate.net The substitution on the phenylethynyl ring was shown to modulate this activity. consensus.app
Notably, the 1-(2-(4-fluorophenyl)ethynyl) analog of 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine was identified as a particularly effective inhibitor, with an IC50 value of 1.35 μM, which is comparable to the well-known MAO-B inhibitor pargyline. nih.govconsensus.app
| Compound ID | R Group at C1 | Target | IC50 (μM) |
| 5c | -C≡C-Ph | MAO-B | >10 |
| 5d | -C≡C-(4-Me-Ph) | MAO-B | 5.38 |
| 5e | -C≡C-(4-OMe-Ph) | MAO-B | 3.52 |
| 5f | -C≡C-(4-Cl-Ph) | MAO-B | 2.50 |
| 5g | -C≡C-(4-F-Ph) | MAO-B | 1.35 |
Data sourced from studies on 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine derivatives. nih.govconsensus.app
Kinase Inhibition (e.g., c-KIT Kinase, Spleen Tyrosine Kinase (SYK))
The 1,6-naphthyridine scaffold is a prominent structural motif in the design of kinase inhibitors.
Spleen Tyrosine Kinase (SYK): Novel 5,7-disubstituted nih.govnih.govnaphthyridines have been developed as potent inhibitors of SYK. nih.govresearchgate.net The SAR for this series highlights the necessity of a 7-aryl group combined with 5-aminoalkylamino substituents to achieve high potency. nih.gov
c-KIT Kinase: While the 1,6-naphthyridine scaffold is explored for various kinases, specific examples of its derivatives targeting c-KIT are less common. However, the related 2,7-naphthyridone scaffold has been successfully utilized to develop c-KIT inhibitors. semanticscholar.org A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized, leading to the discovery of a compound with an IC50 value of 8.5 nM against c-KIT kinase. semanticscholar.org This demonstrates the potential of the broader naphthyridine class of compounds as c-KIT inhibitors.
Other Kinases: Derivatives of 1,6-naphthyridinone have also been identified as potent inhibitors of other kinases. For example, Ripretinib, a 1,6-naphthyridin-2(1H)-one derivative, is an approved kinase inhibitor. mdpi.com Furthermore, extensive research has led to the discovery of 1,6-naphthyridinone-based compounds as potent MET kinase inhibitors for cancer therapy and substituted 1,6-naphthyridines as CDK5 inhibitors. nih.govnih.gov
| Scaffold | Target Kinase | Key Substitutions | IC50 |
| 5,7-disubstituted nih.govnih.govnaphthyridine | SYK | 7-aryl and 5-aminoalkylamino groups | Potent Inhibition |
| 8-amino-2-phenyl-2,7-naphthyridin-1(2H)-one | c-KIT | 8-(3-(dimethylamino)propylamino) | 8.5 nM |
| 1,6-Naphthyridinone derivative (20j) | MET | Quinoline moiety | 1.2 nM |
Data sourced from multiple studies on different naphthyridine isomers and derivatives. nih.govsemanticscholar.orgnih.gov
Cyclic AMP Phosphodiesterase (cAMP PDE III) Inhibition
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. monash.edu PDE inhibitors have been developed for a wide range of diseases. cvpharmacology.com While the 1,6-naphthyridine scaffold has been investigated for activity against this enzyme family, specific studies focusing on the inhibition of the cAMP-specific phosphodiesterase III (PDE III) isoform by this compound derivatives are not extensively documented in the reviewed literature. However, research has shown that other derivatives of this scaffold are active against different PDE isoforms. For instance, a series of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives were identified as novel and potent inhibitors of PDE10A. nih.gov This indicates that the 1,6-naphthyridine core is a viable scaffold for developing PDE inhibitors, though its potential against the PDE III subtype specifically requires further investigation.
DNA Gyrase and Topoisomerase Inhibition
Derivatives of the 1,6-naphthyridine scaffold have been investigated as inhibitors of topoisomerases, crucial enzymes that manage the topology of DNA during cellular processes like replication and transcription. nih.gov Specifically, fused polycyclic systems incorporating the 1,6-naphthyridine core, such as dibenzo[c,h] nih.govekb.egnaphthyridines, have been designed and synthesized to target human topoisomerase I (Top1). nih.govnih.gov
In one such study, the five-membered C-ring of established indenoisoquinoline Top1 inhibitors was replaced with a six-membered nitrogen heterocyclic ring to create dibenzo[c,h] nih.govekb.egnaphthyridinediones. nih.govnih.gov These compounds were tested for their ability to inhibit Top1. Further chemical modification of these naphthyridinediones through reaction with phosphorus(V) oxychloride yielded chloronaphthyridinone derivatives. nih.gov These chloro-substituted dibenzo[c,h] nih.govekb.egnaphthyridinones were identified as promising lead compounds, demonstrating significant Top1 inhibitory activity. nih.gov However, it was noted that introducing a morpholinopropyl fragment in place of an N-methyl group led to a slight decrease in Top1 inhibitory activity for these chloro-dibenzonaphthyridines. nih.gov This contrasts with the general trend observed in indenoisoquinolines, where such additions often improve activity. nih.gov
While much of the research on naphthyridine-based DNA gyrase inhibition has focused on the 1,8-naphthyridine isomer, particularly in the context of antibacterial agents like nalidixic acid, the investigation into 1,6-naphthyridine derivatives as Top1 inhibitors highlights their potential in anticancer applications. nih.govmdpi.com
Antiproliferative and Anticancer Biological Activities
The anticancer potential of 1,6-naphthyridine derivatives, particularly those with chloro-substitutions, has been demonstrated through their cytotoxic effects on various human cancer cell lines.
Research has shown that fused naphthyridine systems exhibit significant antiproliferative activity. A study involving benzo[h]naphtho[1,2-b] nih.govekb.egnaphthyridine and its isomeric benzo[b]naphtho[1,2-h] nih.govekb.egnaphthyridine derivatives found that chloro-substituted compounds displayed potent cytotoxicity. For instance, one chloro-substituted benzo[h]naphtho[1,2-b] nih.govekb.egnaphthyridine derivative was particularly effective against HeLa (cervical cancer) cells. Another chloro-substituted compound in the isomeric series demonstrated notable activity against MCF7 (breast cancer), K562 (leukemia), and Hep-G2 (liver cancer) cell lines, in some cases proving more active than the standard adriamycin.
The cytotoxic activities of several 1,6-naphthyridine derivatives are summarized in the table below, showcasing their efficacy across different cancer cell types.
| Compound | Cancer Cell Line | Reported IC₅₀/GI₅₀ (µM) |
|---|---|---|
| Aaptamine | HeLa (Cervical Cancer) | 10.47 - 15.03 µg/mL |
| Aaptamine | H1299 (Non-small cell lung cancer) | 10.47 - 15.03 µg/mL |
| Aaptamine | A549 (Non-small cell lung cancer) | 10.47 - 15.03 µg/mL |
| 1,3-dioxolo[4,5-d]benzo[de] nih.govekb.egnaphthyridine | Adult T-cell leukemia cells | 0.29 |
| Chloronaphthyridinones (general) | Various Cancer Cell Lines | Low micromolar to submicromolar |
Data sourced from multiple studies investigating the antiproliferative effects of 1,6-naphthyridine derivatives. nih.govnih.gov
The anticancer effects of naphthyridine derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells.
Studies on naturally occurring 1,6-naphthyridine derivatives, such as aaptamine and its analogues, have confirmed their ability to induce apoptosis in human leukemia (THP-1) cells. nih.gov Further investigations into related naphthyridine scaffolds provide deeper insight into these mechanisms. For example, a novel dihydrobenzofuro[4,5-b] nih.govmdpi.comnaphthyridin-6-one derivative, MHY-449, was shown to inhibit the growth of human lung cancer cells by inducing cell cycle arrest at the S phase. spandidos-publications.com This disruption of the cell cycle led to an increase in the sub-G1 cell population, a hallmark of apoptosis. spandidos-publications.comnih.gov The apoptotic process was further confirmed by observations of DNA fragmentation, alterations in the Bax/Bcl-2 protein expression ratio, loss of mitochondrial membrane potential, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP). spandidos-publications.commdpi.com Pre-treatment with a pan-caspase inhibitor, Z-VAD-FMK, was able to block the apoptotic effects, indicating a caspase-dependent pathway. spandidos-publications.com
Similarly, other studies have shown that naphthyridine derivatives can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. taylorandfrancis.comfrontiersin.org This arrest is often accompanied by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately leading to cell death. spandidos-publications.commdpi.com
The antiproliferative and pro-apoptotic effects of naphthyridine derivatives are underpinned by their ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. mdpi.comtbzmed.ac.ir Research on a dihydrobenzofuro[4,5-b] nih.govmdpi.comnaphthyridin-6-one derivative (MHY-449) revealed that its anticancer activity in lung cancer cells is mediated by the downregulation of Akt phosphorylation. spandidos-publications.com The use of an Akt inhibitor (LY294002) enhanced the apoptosis induced by MHY-449, confirming that the Akt pathway is a key target. spandidos-publications.com The Akt pathway functions by phosphorylating and inactivating various pro-apoptotic proteins, and its inhibition can restore these apoptotic signals. tbzmed.ac.ir
The Wnt signaling pathway, which is crucial for cell fate determination and proliferation, is another target for naphthyridine compounds. An alkaloid containing a 1,7-naphthyridine core, Bisleuconothine A, was found to exert its anticancer effects by inhibiting the WNT signaling pathway, leading to G0/G1 cell cycle arrest in colon cancer cells. nih.gov
Additionally, the mitogen-activated protein kinase (MAPK) pathways, including ERK and JNK, are involved in transmitting signals from the cell surface to the nucleus to control gene expression and are often linked to cancer cell proliferation and survival. mdpi.comnih.gov Some anticancer compounds have been shown to induce apoptosis through the activation of p38-MAPK and ERK1/2 phosphorylation. mdpi.com While specific studies on this compound's direct impact on all these pathways are limited, the evidence from related naphthyridine structures strongly suggests that modulation of these oncogenic signaling cascades is a primary mechanism of their anticancer activity. nih.govspandidos-publications.com
Antimicrobial Biological Activities
Naphthyridine derivatives have a long history as antimicrobial agents, with the 1,8-naphthyridine derivative nalidixic acid being a foundational compound in the development of quinolone antibiotics. mdpi.com These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. mdpi.com
While extensive data exists for the 1,8-naphthyridine scaffold, related structures also show promise. Studies have demonstrated that various 1,8-naphthyridine derivatives exhibit potent antibacterial activity against a range of Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. mdpi.comresearchgate.net For example, compounds featuring a 4-chlorophenyl ring substituent have been found to be highly active against B. subtilis and S. aureus. mdpi.com
Furthermore, certain 7-methyl-1,8-naphthyridinone derivatives showed selective activity against resistant strains of B. subtilis. mdpi.com The introduction of a bromine atom at the C-6 position of the naphthyridine core was found to enhance this antibacterial activity. mdpi.com Although specific MIC (Minimum Inhibitory Concentration) values for this compound derivatives are not widely reported, the established activity of halogenated naphthyridine isomers against Gram-positive pathogens like S. aureus and B. subtilis suggests a promising area for future investigation. mdpi.comnih.govnih.govbiorxiv.org
Role of Halogen Substituents in Potency Enhancement
The incorporation of halogen substituents, such as chlorine, into heterocyclic scaffolds is a pivotal strategy in medicinal chemistry for modulating the biological activity of compounds. In the context of the 1,6-naphthyridine framework, a chloro group can significantly influence the molecule's physicochemical properties and its utility as a synthetic intermediate for developing potent biological agents. The presence of a chlorine atom can alter electron distribution, lipophilicity, and metabolic stability, which in turn can enhance binding affinity to biological targets and improve pharmacokinetic profiles. eurochlor.org
Specifically for derivatives of 1,6-naphthyridine, the chloro-substituent serves as a crucial synthetic handle. In the synthesis of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridines, the chlorine atom is an integral part of the starting materials used to generate a library of novel derivatives. nih.govmdpi.com These chlorinated benzonaphthyridines are used in subsequent reactions to introduce various functional groups, such as phenylethynyl or indolyl moieties, at different positions on the scaffold. nih.gov This synthetic versatility endowed by the chloro group is essential for exploring the structure-activity relationships (SAR) and optimizing the potency of these compounds for specific therapeutic targets, such as monoamine oxidase (MAO) inhibitors. nih.govmdpi.com The reactivity of the scaffold can be further influenced by the electronic nature of other substituents on the ring system, highlighting the interplay of different functional groups in determining the chemical behavior and, ultimately, the biological potential of the final compounds. nih.gov
Anti-inflammatory and Immunomodulatory Biological Activities
The 1,6-naphthyridine nucleus has been identified as a promising scaffold for the development of agents with anti-inflammatory and immunomodulatory properties. Research into naturally occurring alkaloids has demonstrated that compounds possessing this heterocyclic core can exert significant biological effects related to the inflammatory cascade. nih.gov These findings underscore the potential of the 1,6-naphthyridine framework as a foundation for designing novel therapeutic agents targeting inflammation-related disorders.
Studies on alkaloids isolated from the plant Sophora alopecuroides have provided direct evidence of the anti-inflammatory capacity of 1,6-naphthyridine derivatives. nih.gov These natural products have been shown to modulate key inflammatory pathways, including the production of pro-inflammatory cytokines and enzymes that are central to the inflammatory response. The activity observed in these natural derivatives provides a strong rationale for the synthesis and evaluation of other analogues, including those with specific substitutions like the 7-chloro group, to further explore and optimize these anti-inflammatory effects.
Modulation of Inflammatory Mediators (e.g., iNOS, COX-2, NO, IL-6, TNF-α)
Derivatives of 1,6-naphthyridine have been shown to directly modulate the activity and secretion of key inflammatory mediators. A notable example is the natural product Sophalode K, a 1,6-naphthyridine derivative that significantly decreases the secretion of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a crucial role in the development of inflammation. nih.gov The upregulation of iNOS leads to excessive production of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 is responsible for the synthesis of prostaglandins, which also contribute to inflammation and pain.
Furthermore, other complex 1,6-naphthyridine alkaloids, specifically the dimers Alopecuroide B and Alopecuroide C, have demonstrated strong anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov TNF-α and IL-6 are critical pro-inflammatory cytokines that orchestrate the inflammatory response and are implicated in a wide range of chronic inflammatory diseases. The ability of the 1,6-naphthyridine scaffold to suppress these specific mediators highlights its potential for therapeutic intervention in inflammatory conditions.
The table below details the inhibitory effects of 1,6-naphthyridine alkaloid dimers on cytokine release in LPS-induced RAW 264.7 cells. nih.gov
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Alopecuroide B | 50.05 | 52.87 |
| Alopecuroide C | 49.59 | 73.90 |
Suppression of Autoimmunity Reactions
Within the scope of the reviewed scientific literature, no specific studies were identified that investigated the direct role of this compound or its derivatives in the suppression of autoimmunity reactions. While the demonstrated immunomodulatory activities and the ability to suppress key pro-inflammatory cytokines like TNF-α and IL-6 suggest a potential role in autoimmune diseases where these mediators are pathogenic, dedicated research in this area has not been reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
